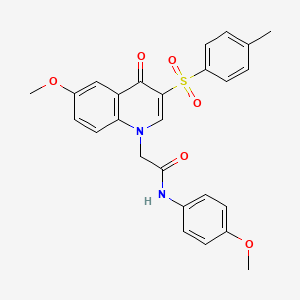![molecular formula C21H24N2O3 B2374317 N-[2-(4-chlorophenyl)ethyl]-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide CAS No. 898423-70-6](/img/structure/B2374317.png)
N-[2-(4-chlorophenyl)ethyl]-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(4-chlorophenyl)ethyl]-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The molecule also contains a sulfonyl group (-SO2-), an amide group (-CONH2), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene ring, amide group, sulfonyl group, and chlorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiophene derivatives are known to participate in a variety of chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the sulfonyl and amide groups could potentially allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies focus on the synthesis and characterization of thiophene derivatives, showing the diverse approaches and applications of these compounds:
Bhattacharjee, Saravanan, and Mohan (2011) detailed the synthesis and CNS depressant activity analysis of Schiff bases derived from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, demonstrating the compound's potential in neurological research (Bhattacharjee, Saravanan, & Mohan, 2011).
Arora, Saravanan, Mohan, and Bhattacharjee (2013) synthesized and characterized antimicrobial Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, contributing to antimicrobial research (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antimicrobial Activity
Research on thiophene derivatives often explores their potential antimicrobial activity, indicating their relevance in developing new antimicrobial agents:
- Prasad, Angothu, Latha, and Nagulu (2017) discussed the synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity, highlighting their significance in drug discovery and microbial resistance studies (Prasad, Angothu, Latha, & Nagulu, 2017).
Material Science Applications
Thiophene derivatives also find applications in material science, such as in the development of new dyes and polymers:
- Iyun, Bello, Abayeh, Jauro, and Shode (2015) synthesized novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers, showing the compound's utility in textile engineering (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(24)23-13-3-4-17-8-9-18(14-20(17)23)22-21(25)12-7-16-5-10-19(26-2)11-6-16/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDECCZMZYNWENR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

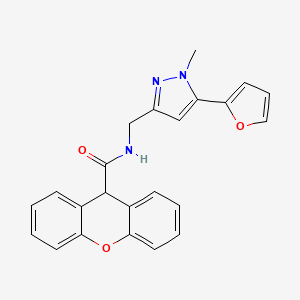
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide](/img/structure/B2374236.png)
![7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2374237.png)
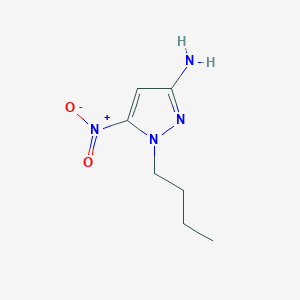
![(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2374245.png)
![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2374246.png)
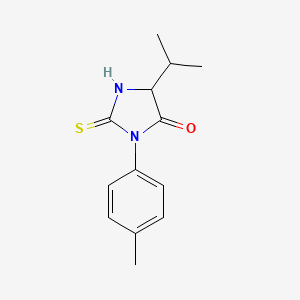
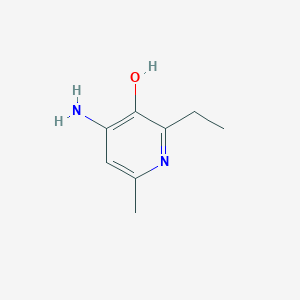
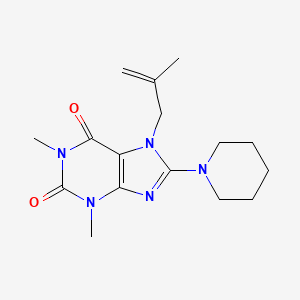
![4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2374253.png)

![1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2374255.png)

